

A-674563: A Technical Guide to its Chemical Structure and Kinase Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of **A-674563**, a potent and selective inhibitor of the Akt1 kinase. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Chemical Structure and Properties

A-674563 is a small molecule inhibitor belonging to the amphetamine and derivative class of organic compounds.[1] Its chemical formula is C22H22N4O, with a molecular weight of 358.44 g/mol .[2]

| Identifier | Value |
|------------------|--|
| IUPAC Name | (2S)-1-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}-3-phenylpropan-2-amine[1] |
| Canonical SMILES | CC1=NNC2=C1C=C(C=C2)C1=CC(OC INVALID-LINKCC2=CC=CC2)=CN=C1[1] |
| CAS Number | 552325-73-2[3] |

Mechanism of Action and Biological Activity



A-674563 is an orally active, ATP-competitive, and reversible inhibitor of Akt1 kinase. It demonstrates high potency with a Ki of 11 nM in cell-free assays. While selective for Akt1, it exhibits some activity against PKA and Cdk2. The compound is over 30-fold more selective for Akt1 over PKC.

The inhibition of Akt1 by **A-674563** blocks the phosphorylation of downstream targets, leading to various cellular effects. This includes the decreased phosphorylation of GSK3 and MDM2. Consequently, **A-674563** can induce G2 cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of **A-674563** across various cancer cell lines and models.

In Vitro Efficacy:

| Cell Line | Assay Type | Parameter | Value | Reference |
|-----------|-----------------------------|-----------------|---------|-----------|
| MiaPaCa-2 | Proliferation Assay | EC50 | 0.4 μΜ | |
| MIA PaCa | Cytotoxicity Assay (MTT) | EC50 | 0.64 μΜ | _ |
| MOLM14 | Cytotoxicity Assay | EC50 | 0.06 μΜ | _ |
| SW684 | - | IC50 (48 hours) | 0.22 μΜ | - |
| SKLMS1 | - | IC50 (48 hours) | 0.35 μΜ | _ |

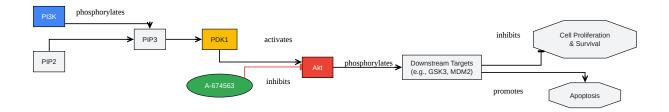
Kinase Inhibition:

| Kinase | Parameter | Value |
|--------|-----------|-------|
| Akt1 | Ki | 11 nM |
| PKA | IC50 | 16 nM |
| Cdk2 | IC50 | 46 nM |



Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by A-674563.



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Caption: A-674563 inhibits Akt, preventing downstream signaling and promoting apoptosis.

Experimental Protocols Akt Kinase Assay

This cell-free assay measures the ability of **A-674563** to inhibit the kinase activity of Akt1.

Materials:

- His-Akt1
- Biotinylated mouse Bad peptide (substrate)
- Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1% (w/v) Triton X-100, 5 μM ATP,
 5 μM peptide substrate, 1 mM DTT
- [y-33P]ATP
- A-674563 (various concentrations)
- Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl



- Streptavidin-coated FLASH plates
- PBS-Tween 20 (0.05%)
- TopCount Packard Instruments y counter

Procedure:

- The kinase reaction is initiated by combining 60 ng of Akt1 and the biotinylated Bad peptide substrate in the reaction buffer.
- A-674563 is added at various concentrations to the reaction mixture.
- 0.5 μ Ci of [y-33P]ATP is added to start the phosphorylation reaction.
- The reaction is incubated for 30 minutes at room temperature.
- The reaction is stopped by adding 50 μL of termination buffer.
- The biotinylated Bad peptides are captured on streptavidin-coated FLASH plates.
- The plates are washed with PBS-Tween 20 (0.05%).
- The amount of 33P-labeled phosphopeptide is quantified using a TopCount Packard Instruments y counter.

Cell Proliferation Assay (Alamar Blue)

This assay determines the effect of **A-674563** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., MiaPaCa-2)
- 96-well plates
- Normal growth media
- Phosphate-buffered saline (PBS)



- Alamar Blue reagent
- fmax Fluorescence Microplate Reader

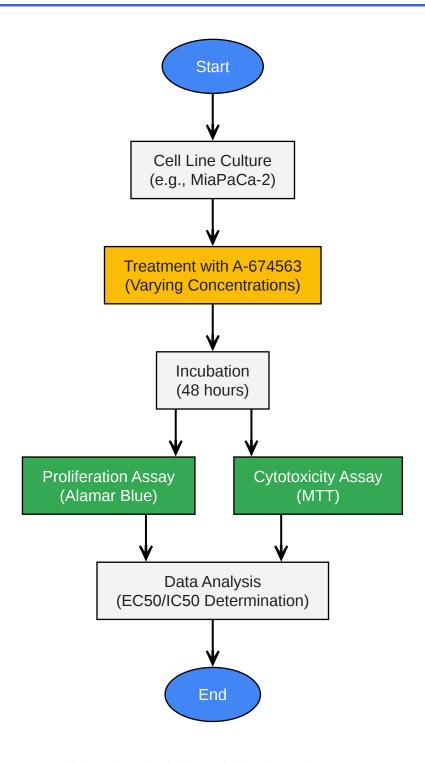
Procedure:

- Cells are seeded in 96-well plates and treated with A-674563 at concentrations ranging from 0-30 μM for 48 hours.
- After the incubation period, the cells are washed gently with 200 μL of PBS.
- Alamar Blue reagent is diluted 1:10 in normal growth media.
- 100 μL of the diluted Alamar Blue reagent is added to each well.
- The plates are incubated until the color change is complete, as per the manufacturer's instructions.
- Fluorescence is measured using an fmax Fluorescence Microplate Reader with an excitation wavelength of 544 nm and an emission wavelength of 595 nm.
- Data is analyzed using SOFTmax PRO software.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro efficacy of **A-674563**.





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Caption: Workflow for assessing the in vitro anti-proliferative and cytotoxic effects of A-674563.

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